9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole
Description
9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole is a carbazole-triazine hybrid compound characterized by a carbazole moiety linked to a 1,3,5-triazine ring substituted with a chlorine atom and a phenyl group at the 4- and 6-positions, respectively. This structure combines the electron-rich carbazole unit with the electron-deficient triazine core, creating a bipolar molecular framework. Such hybrids are widely explored in optoelectronic applications, particularly as host materials in organic light-emitting diodes (OLEDs) or thermally activated delayed fluorescence (TADF) emitters, due to their tunable HOMO-LUMO energy levels and efficient charge transport properties .
For example, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole is prepared by reacting carbazole with cyanuric chloride under basic conditions .
Properties
Molecular Formula |
C27H17ClN4 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
9-[3-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C27H17ClN4/c28-27-30-25(18-9-2-1-3-10-18)29-26(31-27)19-11-8-12-20(17-19)32-23-15-6-4-13-21(23)22-14-5-7-16-24(22)32/h1-17H |
InChI Key |
IXGXKKVFQAPVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 9-[3-(4-Chloro-6-phenyl-triazin-2-yl)-phenyl]-9H-carbazole typically involves:
- Formation of carbazole-based intermediates functionalized with aryl halides or boronic acids.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to attach the triazine moiety.
- Use of cyanuric chloride or substituted triazines as electrophilic triazine sources.
- Control of reaction conditions such as temperature, solvent, and base to optimize yield and purity.
Synthesis of Carbazole-Functionalized Aryl Precursors
One common approach begins with the preparation of carbazole derivatives substituted on the nitrogen with a phenyl ring bearing reactive substituents for further functionalization:
Example: Synthesis of 9-(4-bromo-2,5-dimethyl-phenyl)-9H-carbazole by reacting carbazole with 1-bromo-4,5-dimethylbenzene under reflux in 1,4-dioxane with nitrogen atmosphere, yielding about 52% after column chromatography purification.
Subsequent lithiation of this intermediate at low temperature (−78 °C) followed by reaction with triethyl borate produces the corresponding boronic acid derivative, 9-(4-boronic acid-2,5-dimethyl-phenyl)-9H-carbazole, with approximately 41% yield.
Preparation of the Triazine Core and Coupling
The triazine moiety is typically introduced via substitution on cyanuric chloride or its derivatives:
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with carbazole potassium salt (formed by treatment of carbazole with aqueous potassium hydroxide) in dry tetrahydrofuran under nitrogen atmosphere. The reaction proceeds via nucleophilic aromatic substitution (addition-elimination) to give 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole with high yield (~93%).
The reaction is conducted at room temperature initially and then refluxed for several hours to complete substitution.
Suzuki-Miyaura Cross-Coupling for Final Compound Assembly
For the target compound 9-[3-(4-Chloro-6-phenyl-triazin-2-yl)-phenyl]-9H-carbazole , a Suzuki-Miyaura coupling is employed:
The carbazole-boronic acid derivative is coupled with 2-chloro-4,6-diphenyl-1,3,5-triazine or similar triazine derivatives under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)).
The reaction typically uses anhydrous toluene as solvent, potassium carbonate as base, under nitrogen atmosphere, and is refluxed for several hours (e.g., 5 hours at 50 °C).
After reaction completion, the mixture is extracted, dried, and purified by chromatography to isolate the desired compound.
Optimization and Physical Processing
Solubility and stock solution preparation are critical for handling this compound. It is reported soluble in DMSO and other organic solvents, with heating (37 °C) and ultrasound bath aiding dissolution.
Stock solutions are prepared at various concentrations (1 mM, 5 mM, 10 mM) with precise solvent volumes calculated based on molecular weight (356.81 g/mol).
Storage recommendations include sealed containers at 2-8 °C away from moisture, with longer-term storage at −80 °C for up to 6 months.
Data Table: Summary of Key Preparation Steps and Conditions
Analytical and Characterization Notes
The structure of intermediates and final compounds is confirmed by spectroscopic methods including ^1H NMR, as well as single crystal X-ray diffraction for key intermediates.
The compound exhibits intense blue fluorescence under UV irradiation (253 nm), both in solution and solid state, indicative of the conjugated carbazole-triazine system.
Purity and identity are further confirmed by chromatographic purification and melting point determination (e.g., mp 214 °C for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole).
Chemical Reactions Analysis
Types of Reactions
9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions optimized for each specific reaction.
Major Products Formed
Scientific Research Applications
9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole, highlighting their substituents, electronic properties, and performance in optoelectronic applications:
*Estimated based on substituent effects.
Key Findings:
Substituent Effects on Electronic Properties :
- Chlorine substitution (as in the target compound) increases electron deficiency compared to phenyl groups, lowering the LUMO level and enhancing electron injection capabilities. For instance, replacing phenyl with chlorine in Cz–Ph–TRZ analogs reduces LUMO from -2.70 eV to ~-2.8 eV, improving electron transport .
- Bulky groups like triphenylsilyl (in ) raise HOMO levels slightly (-6.06 eV vs. -6.10 eV for Cz–Ph–TRZ), balancing charge transport in host materials .
Thermal Stability :
- Triazine-carbazole hybrids generally exhibit high thermal stability (>300°C decomposition temperature), making them suitable for vacuum-deposited OLED fabrication .
Device Performance: Cz–Ph–TRZ achieves exceptional efficiency in green PhOLEDs (EQE 21.9%) due to optimal HOMO-LUMO alignment with emissive layers .
Synthetic Flexibility :
- Suzuki coupling (e.g., in DTPCZ ) and nucleophilic substitution (e.g., in ) are common methods. The target compound’s synthesis likely involves similar steps with tailored reagents.
Biological Activity
9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C39H25ClN4
- Molecular Weight : 585.1 g/mol
- CAS Number : 1385826-95-8
Antitumor Activity
Research indicates that carbazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 1.61 ± 0.92 |
| Compound B | HeLa (Cervical) | 1.98 ± 1.22 |
| This compound | A549 (Lung) | TBD |
The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against tumor cells .
Neuroprotective Effects
Carbazole derivatives have been studied for their neuroprotective effects. In vitro studies on neuronal cells (HT22) showed that compounds with similar structures could protect against glutamate-induced toxicity at concentrations as low as 3 µM. This neuroprotective effect is attributed to antioxidative mechanisms .
Antimicrobial Activity
Carbazoles are also noted for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies suggest that carbazole derivatives can induce apoptosis through mitochondrial pathways.
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to its antioxidative properties.
Study on Antitumor Activity
In a recent study published in MDPI, researchers synthesized a series of carbazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The study found that modifications at the phenyl ring significantly enhanced the antitumor activity of these compounds .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of carbazole derivatives on neuronal cells subjected to oxidative stress. The findings indicated that certain substitutions on the carbazole moiety led to increased neuroprotection and reduced cell death .
Q & A
Basic: What are the common synthetic routes and purification methods for synthesizing 9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic ester derivatives of carbazole and triazine precursors. For example:
- Step 1: Brominated intermediates (e.g., 3-bromo-2-(9H-carbazol-9-yl)benzonitrile) are prepared for subsequent coupling .
- Step 2: Palladium-catalyzed cross-coupling with triazine-bearing aryl boronic esters (e.g., 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole) under basic conditions (K₂CO₃) in solvents like THF or toluene .
- Purification: Silica gel column chromatography (cyclohexane:EtOAc gradients) or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>98%) .
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps include:
- Data Collection: High-resolution diffraction data (Mo-Kα radiation) at 100 K.
- Refinement: SHELXL refines positional and thermal parameters, with R-factors < 0.05 for reliable models .
- Validation: Hydrogen bonding and π-π stacking interactions are analyzed using CrystalExplorer17 to confirm stability and packing .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Storage: In airtight containers under inert gas (N₂/Ar), away from heat/ignition sources (P210) .
- Handling: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; consult SDS for emergency procedures (P201/P202) .
- Waste Disposal: Neutralize with 5% NaOH before incineration to prevent halogenated byproducts.
Advanced: How do substituents (e.g., chloro, phenyl) influence its photophysical properties in OLED applications?
Methodological Answer:
- Triazine Core: The electron-deficient 1,3,5-triazine lowers LUMO (-2.75 eV), enhancing electron transport .
- Chlorine Substituent: Increases thermal stability (T₅% degradation > 350°C) and induces a bathochromic shift in emission (λₑₘ ≈ 460 nm in films) .
- Phenyl Groups: Extend conjugation, raising HOMO (-6.06 eV) for improved hole injection .
Data Contradiction: Some studies report aggregation-induced quenching (AIQ) in films, while others note suppressed AIQ via bulky triphenylsilyl groups .
Advanced: What role does this compound play as a host material in blue phosphorescent OLEDs?
Methodological Answer:
As an n-type host , it stabilizes triplet excitons in blue emitters (e.g., iridium complexes) by:
- High Triplet Energy (T₁ ≈ 2.8 eV): Prevents reverse energy transfer .
- Polaronic State Stabilization: The triazine-carbazole framework reduces exciton-polaron annihilation, achieving external quantum efficiencies (EQE) > 20% .
Optimization: Co-hosting with p-type materials (e.g., SiCzCz) balances charge transport .
Advanced: How are crystallographic data discrepancies (e.g., thermal parameters, occupancy) resolved during refinement?
Methodological Answer:
- Thermal Motion: Anisotropic refinement in SHELXL separates atomic displacement parameters (ADPs) for Cl and phenyl groups .
- Disorder Handling: Split models with occupancy factors refined to 50:50 for overlapping phenyl rings .
- Validation: R-factor convergence (< 0.05) and Hirshfeld surface analysis ensure model accuracy .
Advanced: What strategies modulate excited states for narrowband blue emission?
Methodological Answer:
- Ortho-Linking: Positioning carbazole at the ortho-triazine site localizes excited states, reducing vibronic coupling (FWHM ≈ 27 nm) .
- Twisted Conformation: Dihedral angles > 60° between carbazole and triazine minimize aggregation-induced broadening .
- Heavy Atom Effect: Bromine substitution at carbazole increases spin-orbit coupling for enhanced TADF efficiency .
Advanced: How does the compound’s stability under thermal/photo stress impact device longevity?
Methodological Answer:
- Thermal Degradation: TGA shows 5% weight loss at 320°C, suitable for vacuum deposition .
- Photostability: Accelerated aging tests (1000 h at 1000 cd/m²) reveal < 10% luminance drop due to radical scavenging by carbazole .
Mitigation: Encapsulation with UV-curable resins minimizes photo-oxidation .
Advanced: What computational tools predict its charge transport properties?
Methodological Answer:
- DFT Calculations: Gaussian09 with B3LYP/6-31G* basis set calculates HOMO/LUMO and reorganization energies (λ ≈ 0.3 eV) .
- Molecular Dynamics (MD): Simulates hole mobility (μₕ ≈ 10⁻³ cm²/Vs) using amorphous cell models in Materials Studio .
Advanced: How do ortho- vs. para-substitution patterns affect its optoelectronic performance?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
